molecular formula C19H15N3O4 B12213746 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B12213746
M. Wt: 349.3 g/mol
InChI Key: LGECGZWIEODXHU-UHFFFAOYSA-N
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Description

7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, a methoxy group, and an oxadiazole moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzofuran derivative with the oxadiazole moiety using suitable coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic systems.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced heterocycles, and substituted benzofuran or oxadiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

7-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H15N3O4/c1-24-14-9-5-8-13-10-15(25-17(13)14)18(23)20-11-16-21-19(26-22-16)12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,20,23)

InChI Key

LGECGZWIEODXHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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